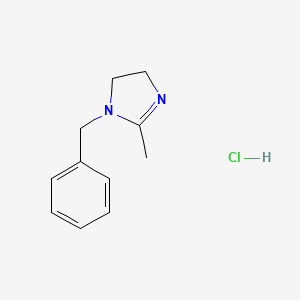

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride

Overview

Description

“1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole derivatives has been well studied due to their importance as bioactive scaffolds . For instance, 1,2,4,5-Tetrasubstituted imidazole compounds were obtained by the treatment of purified imidazole compounds with benzyl chloride in the presence of sodium hydride . Another synthetic route involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions .

Molecular Structure Analysis

The molecular structure of “1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” can be analyzed based on its parent structure, imidazole. Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride and its derivatives demonstrate notable antibacterial and antimicrobial activities. Studies reveal that N-heterocyclic carbene–silver acetate complexes, derived from imidazoles like 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, exhibit weak-to-medium antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This highlights the potential of these compounds in developing new antibacterial agents (Patil et al., 2010).

Cytotoxicity for Cancer Treatment

Imidazole derivatives have been shown to possess cytotoxic properties, making them potential candidates for cancer treatment. For instance, certain NHC–silver acetate complexes derived from 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole showed cytotoxicity against human renal-cancer cell lines, with IC50 values indicating medium-to-high potency (Streciwilk et al., 2014).

Antihypertensive Applications

Research into 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, closely related to 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, has shown potential antihypertensive effects. These compounds, evaluated for cardiovascular effects, demonstrated activity in lowering arterial blood pressure in hypertensive rats, suggesting their utility in managing hypertension (Touzeau et al., 2003).

Antidiabetic Effects

Studies have explored the antidiabetic properties of imidazoline derivatives, which are structurally similar to 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole. These compounds showed promise in improving glucose homeostasis in rat models of type II diabetes, indicating their potential in diabetes treatment (Rondu et al., 1997).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . The recent advances in the synthesis of substituted imidazoles highlight the potential for future research in this area . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This review will provide new initiatives to the chemists towards the synthesis of imidazole .

properties

IUPAC Name |

1-benzyl-2-methyl-4,5-dihydroimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11;/h2-6H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZFELXEWGAVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

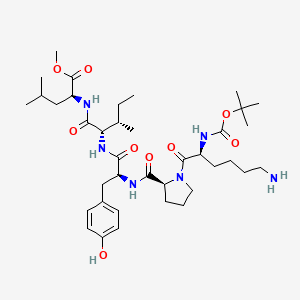

![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)

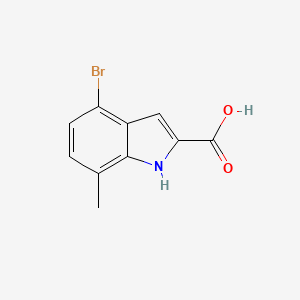

![3-Bromothieno[2,3-c]pyridin-7-ol](/img/structure/B1383633.png)

![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)

![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B1383647.png)